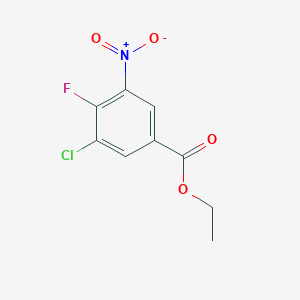

Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-fluoro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPCPPWLJRMMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Ethyl 3 Chloro 4 Fluoro 5 Nitrobenzoate

Precursor Synthesis Strategies

The efficient synthesis of the target ester is fundamentally dependent on the successful preparation of its key precursors. The primary strategies involve the introduction of nitro and halogen substituents onto a benzoic acid framework.

The introduction of a nitro (-NO₂) group onto the aromatic ring of a substituted benzoic acid is a critical step, typically achieved through electrophilic aromatic substitution. The carboxyl group (-COOH) is a deactivating and meta-directing group, which influences the position of the incoming nitro group. youtube.comwikipedia.org

The most common and industrially mature method for the nitration of aromatic compounds is the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com The reaction temperature is a crucial parameter; for many benzoic acid derivatives, low temperatures are maintained to control the reaction and prevent the formation of unwanted byproducts. truman.edu

For instance, the nitration of p-chlorobenzoic acid using mixed acid in a dichloromethane (B109758) solvent can achieve yields greater than 97%. guidechem.com A patented process for nitrating 2,5-dichlorobenzoic acid utilizes a mixture of 33% nitric acid and 67% sulfuric acid, often in combination with oleum, to manage the water formed during the reaction and maintain the strength of the acid medium. google.com

| Starting Material | Nitrating Agent | Conditions | Yield |

| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Kept below 0-5°C | - |

| p-Chlorobenzoic Acid | Mixed Acid / Dichloromethane | Boiling point | >97% guidechem.com |

| 2,5-Dichlorobenzoic Acid | Mixed Acid / Oleum | 40-60°C | - google.com |

While mixed acid is widely used, concerns over its corrosive nature and the harsh reaction conditions have prompted research into alternative nitrating systems. nih.gov These alternatives often offer milder conditions and improved selectivity.

A variety of reagents have been developed for laboratory and specialized industrial use. Metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate supported on clay, have been employed. nih.gov Another approach involves using bismuth subnitrate in combination with thionyl chloride in dichloromethane for the mild and selective nitration of aromatic compounds. nih.gov Other powerful electrophilic nitrating reagents include triflyl nitrate (TfONO₂) and trifluoroacetyl nitrate, which can be effective for strongly deactivated systems. organic-chemistry.org Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, have also been utilized as both the solvent and nitrating agent, offering a greener alternative that can operate under mild, solvent-free conditions. organic-chemistry.org

| Reagent/System | Description |

| Bismuth Subnitrate / Thionyl Chloride | A mild and selective method for aromatic nitration in dichloromethane. nih.gov |

| Metal Nitrates on Clay (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Solid-supported reagents that can facilitate nitration. nih.gov |

| Triflyl Nitrate (TfONO₂) | A powerful electrophilic nitrating agent, effective for deactivated aromatic rings. organic-chemistry.org |

| 1,3-Disulfonic Acid Imidazolium Nitrate {[Dsim]NO₃} | An ionic liquid that acts as a nitrating agent for various compounds under mild conditions. organic-chemistry.org |

The synthesis of precursors often requires the regioselective installation of halogen atoms on the benzene (B151609) ring. This is also an electrophilic aromatic substitution reaction. For relatively deactivated rings like benzoic acid, a Lewis acid catalyst such as ferric bromide (FeBr₃) or ferric chloride (FeCl₃) is typically required to "activate" the halogen, making it a stronger electrophile. youtube.comwikipedia.orgmasterorganicchemistry.com

The carboxylic acid group directs incoming electrophiles to the meta-position. youtube.comwikipedia.org For example, the bromination of benzoic acid with bromine (Br₂) in the presence of FeBr₃ yields m-bromobenzoic acid. youtube.com When other substituents are present on the ring, their directing effects must also be considered. In the case of p-chlorobenzoic acid, the carboxylic acid group is the more powerful deactivating group, directing the incoming bromine atom to the meta position relative to itself, resulting in 3-bromo-4-chloro-benzoic acid. vaia.com

The direct precursor to the target ester is 3-Chloro-4-fluoro-5-nitrobenzoic acid. This intermediate is synthesized by the nitration of 3-chloro-4-fluorobenzoic acid. A well-documented laboratory method involves using a standard mixed acid technique. chemicalbook.com

In a typical procedure, 3-chloro-4-fluorobenzoic acid is dissolved in concentrated sulfuric acid. chemicalbook.com Concentrated nitric acid is then added slowly to the solution. chemicalbook.com The reaction is initially stirred at room temperature before being heated to ensure the completion of the reaction. chemicalbook.com The final product is precipitated by pouring the reaction mixture into ice water, after which it can be collected by filtration. chemicalbook.com This straightforward laboratory method provides the desired nitrobenzoic acid derivative in good yield. chemicalbook.com

| Parameter | Details |

| Starting Material | 3-Chloro-4-fluorobenzoic acid chemicalbook.com |

| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid chemicalbook.com |

| Conditions | Stir at room temperature for 30 minutes, then heat to 100°C for 2 hours. chemicalbook.com |

| Workup | Pour into ice-cold water to precipitate the product, followed by filtration and washing. chemicalbook.com |

| Yield | 78% chemicalbook.com |

Nitration Reactions of Substituted Benzoic Acids for Nitrobenzoic Acid Precursors

Esterification Reactions for Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate Formation

The final step in the synthesis is the conversion of the 3-chloro-4-fluoro-5-nitrobenzoic acid intermediate into its corresponding ethyl ester. This transformation is commonly achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol—in this case, ethanol (B145695)—in the presence of a strong acid catalyst, typically concentrated sulfuric acid. prepchem.com

The reaction is an equilibrium process and is usually performed by refluxing the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent, to drive the equilibrium towards the formation of the ester. prepchem.com A procedure for a structurally similar compound, ethyl 3-nitro-4-fluoro-benzoate, involves refluxing the parent carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid for several hours. prepchem.com After the reaction is complete, the mixture is cooled and poured into water, causing the less soluble ester product to precipitate, which can then be isolated by filtration. prepchem.com This method is directly applicable to the synthesis of this compound from its carboxylic acid precursor.

Direct Esterification Approaches

Direct esterification, specifically the Fischer-Speier esterification, represents the most conventional approach for the synthesis of this compound. This method involves the reaction of 3-chloro-4-fluoro-5-nitrobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is often removed.

The precursor, 3-chloro-4-fluoro-5-nitrobenzoic acid, is commonly synthesized by the nitration of 3-chloro-4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. This nitration is typically carried out by heating the reaction mixture to ensure the introduction of the nitro group onto the aromatic ring. researchgate.net

A common procedure for the direct esterification of a related compound, 3-chloro-2,4-difluoro-5-nitrobenzoic acid, involves refluxing the acid with ethanol and a catalytic amount of concentrated sulfuric acid for several hours. masterorganicchemistry.com This methodology is directly applicable to the synthesis of the title compound.

Table 1: Illustrative Reaction Parameters for Direct Esterification of Substituted Nitrobenzoic Acids This table is based on data from analogous reactions and serves to illustrate typical conditions.

| Starting Material | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux | 3 | 86 |

| 3-nitro-4-fluorobenzoic acid | Ethanol | H₂SO₄ | Reflux | 16 | Not specified |

Transesterification Methodologies

Transesterification offers an alternative route to this compound, particularly if the methyl ester, Mthis compound, is more readily available. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. The reaction can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (such as sodium ethoxide). ucla.edu

For the conversion of a methyl ester to an ethyl ester, the reaction equilibrium is shifted towards the desired product by using a large excess of ethanol, which often serves as the solvent for the reaction. masterorganicchemistry.com

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by the new alcohol (ethanol). A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (methanol) is eliminated to yield the new ester. youtube.com

Base-catalyzed transesterification proceeds via nucleophilic acyl substitution, where the ethoxide ion directly attacks the carbonyl carbon of the methyl ester, leading to the formation of a tetrahedral intermediate and subsequent elimination of the methoxide (B1231860) ion.

While specific examples for the transesterification of Mthis compound are not extensively documented in the literature, the principles are well-established for a wide range of esters.

Esterification via Acyl Halides

A highly efficient method for the preparation of esters, which avoids the equilibrium limitations of direct esterification, is the reaction of an acyl halide with an alcohol. For the synthesis of this compound, the required intermediate is 3-chloro-4-fluoro-5-nitrobenzoyl chloride.

This acyl chloride can be synthesized from the corresponding carboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction is often carried out in an inert solvent, and a catalytic amount of a base like N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction.

Once the 3-chloro-4-fluoro-5-nitrobenzoyl chloride is formed, it can be reacted directly with ethanol to produce the desired ethyl ester. This reaction is typically rapid and proceeds to completion at or below room temperature. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct.

A catalyst-free condensation of acyl chlorides with alcohols has also been demonstrated to be effective, particularly in continuous flow systems, offering a greener alternative to traditional methods. ugent.be

Optimization of Reaction Conditions and Yield Enhancement

Temperature and Solvent Effects on Reaction Efficacy

The efficacy of the synthesis of this compound is significantly influenced by reaction parameters such as temperature and the choice of solvent. In direct esterification, the reaction is typically conducted at the reflux temperature of the alcohol used (ethanol) to maximize the reaction rate. masterorganicchemistry.com The solvent, in this case, is also a reactant. For the nitration step to produce the precursor acid, the temperature is carefully controlled, often starting at room temperature and then increasing to around 100°C to drive the reaction to completion. researchgate.net

In the acyl halide route, the formation of the acyl chloride with thionyl chloride is often performed at reflux temperature. The subsequent esterification with ethanol is generally exothermic and can be carried out at lower temperatures, often starting at 0°C and allowing the reaction to warm to room temperature.

The choice of solvent is crucial, especially for purification. For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol and mixtures of ethanol and water are commonly employed for the purification of related nitrobenzoic acid derivatives. ugent.be For column chromatography, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is typically used to achieve good separation.

Table 2: Impact of Temperature and Solvent on Synthesis and Purification This table provides general guidance based on established principles and data from similar compounds.

| Process Step | Parameter | Typical Conditions | Effect on Efficacy |

|---|---|---|---|

| Direct Esterification | Temperature | Reflux (approx. 78°C for ethanol) | Higher temperature increases reaction rate but can also lead to side reactions if too high. |

| Solvent | Ethanol (reactant and solvent) | Excess ethanol shifts equilibrium towards product formation. | |

| Acyl Halide Formation | Temperature | Reflux with thionyl chloride | Ensures complete conversion of the carboxylic acid to the acyl chloride. |

| Solvent | Inert solvent (e.g., toluene (B28343), dichloromethane) | Provides a medium for the reaction and facilitates temperature control. | |

| Purification (Recrystallization) | Temperature | Cooling from boiling point of solvent | Slow cooling promotes the formation of pure crystals. |

| Solvent | Ethanol, Ethanol/Water, Hexane/Ethyl Acetate | The choice of solvent is critical for obtaining high purity and yield. |

Catalytic Strategies in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound. In direct esterification, strong Brønsted acids like sulfuric acid are the conventional catalysts. masterorganicchemistry.com They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol.

Heterogeneous solid acid catalysts, such as modified Montmorillonite K10 clay and zirconium/titanium-based catalysts, are emerging as more environmentally friendly alternatives. mdpi.com These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions. For instance, a Zr/Ti solid acid catalyst has been shown to be effective for the esterification of various substituted benzoic acids. mdpi.com

In the synthesis via acyl halides, catalysts like DMF or DMAP are used in the formation of the acyl chloride from the carboxylic acid and thionyl chloride. These catalysts act as activators for the thionyl chloride, facilitating a more rapid and efficient conversion.

For transesterification, both acid and base catalysts are effective. Acid catalysts operate similarly to their role in direct esterification, while basic catalysts, such as sodium ethoxide, generate a more potent nucleophile (ethoxide ion) for the attack on the starting ester.

Table 3: Catalytic Strategies for the Synthesis of this compound This table summarizes common catalytic approaches based on analogous reactions.

| Synthetic Route | Catalyst Type | Specific Examples | Role of Catalyst |

|---|---|---|---|

| Direct Esterification | Brønsted Acid (Homogeneous) | H₂SO₄, p-Toluenesulfonic acid | Protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity. |

| Solid Acid (Heterogeneous) | Modified Montmorillonite K10, Zr/Ti oxides | Provides acidic sites for catalysis with the benefit of easy separation and reusability. mdpi.com | |

| Transesterification | Acid or Base | H₂SO₄, Sodium ethoxide | Acid protonates the carbonyl group; base generates a stronger nucleophile (ethoxide). ucla.edu |

| Esterification via Acyl Halides | Nucleophilic Catalyst | DMF, DMAP | Activates the chlorinating agent (e.g., thionyl chloride) for the formation of the acyl chloride. |

Purification Techniques for High-Purity Compound Isolation

The isolation of this compound in high purity is essential for its use in subsequent synthetic steps. The primary purification methods employed are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For compounds similar to this compound, ethanol or a mixed solvent system like ethanol/water has been found to be effective. ugent.be The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of ethyl nitrobenzoate derivatives, silica (B1680970) gel is commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). masterorganicchemistry.com By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Following synthesis, a typical work-up procedure involves quenching the reaction mixture, often by pouring it into ice-water to precipitate the crude product. researchgate.net The solid is then collected by filtration and washed with water to remove any residual acid or water-soluble impurities before proceeding with recrystallization or column chromatography.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Chloro 4 Fluoro 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides an unambiguous structural elucidation.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) are deshielded by the adjacent oxygen atom of the ester group, and their signal is anticipated to appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH3) will, in turn, appear as a triplet, coupling with the two methylene protons.

The aromatic region will show two doublets, corresponding to the two protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro, chloro, and fluoro substituents, along with the ester group, will cause these protons to be significantly deshielded, shifting their signals downfield. The relative positions of these protons (H-2 and H-6) will result in splitting patterns dictated by coupling to the adjacent fluorine atom and potentially longer-range couplings.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H-2 | 8.2 - 8.4 | Doublet (d) | ~2-3 (⁴JH-F) |

| Aromatic H-6 | 8.0 - 8.2 | Doublet (d) | ~4-5 (³JH-F) |

| Ethyl -CH₂- | ~4.4 | Quartet (q) | ~7.1 |

| Ethyl -CH₃- | ~1.4 | Triplet (t) | ~7.1 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons will have their chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. Other aromatic carbons will also show smaller couplings to fluorine. The carbons of the ethyl group will appear at the highest field (most shielded).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O (Ester) | ~163 | Singlet |

| C-4 (C-F) | ~155 | Doublet (¹JC-F) |

| C-5 (C-NO₂) | ~145 | Doublet |

| C-3 (C-Cl) | ~128 | Doublet |

| C-1 | ~130 | Singlet |

| C-2 | ~125 | Doublet |

| C-6 | ~118 | Doublet |

| Ethyl -CH₂- | ~62 | Singlet |

| Ethyl -CH₃- | ~14 | Singlet |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, the single fluorine atom is expected to produce a signal that is split into a doublet of doublets due to coupling with the two neighboring aromatic protons (H-2 and H-6). The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the adjacent chloro and nitro groups.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformation

To definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to assign the carbon signals for the ethyl group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons, such as the ester carbonyl and the carbons attached to the chloro, fluoro, and nitro groups. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the ester's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which helps in determining the molecule's conformation. For example, NOE correlations could be observed between the aromatic protons and the methylene protons of the ethyl group if they are in close spatial proximity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Characteristic Absorption Bands

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the various functional groups and the vibrations of the molecule as a whole.

Ester Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is a key diagnostic feature, typically appearing in the region of 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations would be observed.

Nitro Group: The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the benzene ring will produce several bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations will be observed above 3000 cm⁻¹.

Haloalkane Substituents: The C-F stretching vibration will give rise to a strong absorption band in the 1000-1400 cm⁻¹ region. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range.

Alkyl Group: The C-H stretching and bending vibrations of the ethyl group will be present in the spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ester | C=O stretch | 1720 - 1740 | Strong |

| C-O stretch | 1100 - 1300 | Medium-Strong | |

| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ stretch | 1345 - 1385 | Strong | |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

| C-H stretch | >3000 | Medium-Weak | |

| Halogen | C-F stretch | 1000 - 1400 | Strong |

| C-Cl stretch | 600 - 800 | Medium | |

| Alkyl | C-H stretch (sp³) | 2850 - 3000 | Medium |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for deducing the conformational isomers of a molecule. By analyzing the vibrational modes of the functional groups in this compound, one could theoretically identify the preferred spatial arrangements of the ethyl ester group relative to the substituted benzene ring. Key vibrational bands, such as the C=O stretching of the ester, the C-O stretching, the aromatic C-C stretching, and the vibrations associated with the C-Cl, C-F, and C-NO2 bonds, would be of particular interest. The position, intensity, and potential splitting of these bands could offer clues about the rotational barriers and the stability of different conformers. However, at present, no specific vibrational spectral data or corresponding conformational analysis for this compound has been published in peer-reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is the definitive method for determining the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. For this compound (C9H7ClFNO4), the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical m/z |

|---|---|---|

| C9H7Cl35FNO4 | [M+H]+ | 248.0048 |

Experimental HRMS data would confirm this elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of the molecule. Expected fragmentation would likely involve the loss of the ethoxy group (-OCH2CH3), ethylene (B1197577) (-C2H4) from the ester, the nitro group (-NO2), and potentially other neutral losses. The resulting fragment ions would provide unequivocal structural confirmation. As with vibrational spectra, specific HRMS data and detailed fragmentation analysis for this compound are not currently available in scientific publications.

X-ray Crystallography for Solid-State Structural Analysis (Applicable for Crystalline Forms)

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. For a crystalline sample of this compound, this technique would yield a definitive three-dimensional model of the molecule.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular forces. An X-ray diffraction study would elucidate how molecules of this compound interact with each other in the solid state. Potential interactions could include dipole-dipole interactions involving the nitro and ester groups, as well as halogen bonding involving the chlorine and fluorine atoms. The study of these interactions is crucial for understanding the physical properties of the crystalline material.

The crystallographic data would reveal the specific conformation adopted by the molecule in the crystal. This includes the planarity of the benzene ring and the orientation of the nitro and ethyl ester substituents relative to the ring. The dihedral angle between the plane of the ester group and the plane of the benzene ring would be a key parameter determined from this analysis. This solid-state conformation represents a low-energy state and serves as a vital reference point for computational chemistry studies and for understanding the molecule's behavior in a condensed phase.

Despite the power of this technique, a search of crystallographic databases reveals that the crystal structure of this compound has not yet been determined and reported.

Reactivity and Reaction Mechanisms of Ethyl 3 Chloro 4 Fluoro 5 Nitrobenzoate

Reactions at the Ester Functional Group

The ester functional group in ethyl 3-chloro-4-fluoro-5-nitrobenzoate is a primary site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

Hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid (H₂SO₄), and water, this compound can be hydrolyzed to 3-chloro-4-fluoro-5-nitrobenzoic acid and ethanol (B145695). The reaction is reversible and proceeds through a series of protonation and deprotonation steps. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), the hydrolysis of this compound is an irreversible process that yields the sodium salt of the carboxylic acid (sodium 3-chloro-4-fluoro-5-nitrobenzoate) and ethanol. The reaction is initiated by the attack of the hydroxide ion on the carbonyl carbon. The resulting carboxylate is deprotonated in the basic medium, driving the reaction to completion. Subsequent acidification of the reaction mixture will produce the free 3-chloro-4-fluoro-5-nitrobenzoic acid.

Table 1: Comparison of Acidic and Basic Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Basic-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOH) |

| Reversibility | Reversible | Irreversible |

| Initial Product | 3-Chloro-4-fluoro-5-nitrobenzoic acid and ethanol | Sodium 3-chloro-4-fluoro-5-nitrobenzoate and ethanol |

| Mechanism | Protonation of carbonyl oxygen followed by nucleophilic attack of water | Nucleophilic attack of hydroxide ion on carbonyl carbon |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst to form a new ester (e.g., mthis compound) and ethanol. To drive the equilibrium towards the desired product, the reactant alcohol is often used in a large excess.

The ester group of this compound can be reduced to a primary alcohol, resulting in the formation of (3-chloro-4-fluoro-5-nitrophenyl)methanol. This transformation requires strong reducing agents, as esters are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate, which is then further reduced to the primary alcohol.

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo chemical transformations.

The nitro group of this compound can be reduced to an amino group (-NH₂) to form ethyl 5-amino-3-chloro-4-fluorobenzoate. This transformation is a key step in the synthesis of many pharmaceutical and specialty chemical compounds. A widely used method for this reduction is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is generally carried out in a solvent such as ethanol or ethyl acetate (B1210297) under mild to moderate pressure and temperature.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| H₂/Pd/C | Catalytic hydrogenation; a common and efficient method. |

| Fe/HCl or Sn/HCl | Metal-acid reductions; classic methods, often used in laboratory settings. |

| Sodium Dithionite (Na₂S₂O₄) | A milder reducing agent, can be selective in the presence of other reducible groups. |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). The nitro group, along with the halogens, delocalizes the negative charge of the intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby stabilizing it and facilitating the reaction.

In this molecule, the positions ortho and para to the nitro group are activated. This means that the chlorine and fluorine atoms are susceptible to displacement by strong nucleophiles. The general mechanism involves the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, Cl or F), followed by the departure of the leaving group to restore the aromaticity of the ring. The rate of substitution is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than chloride in SNAr reactions due to its high electronegativity which polarizes the C-F bond, making the carbon more electrophilic.

Reactivity of Halogen Substituents (Chloro and Fluoro)

The aromatic ring of this compound is substituted with both a chlorine and a fluorine atom. Their reactivity is significantly influenced by the electronic effects of the other substituents, particularly the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO2) and ethyl carboxylate (-COOEt) groups. This electronic characteristic makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. youtube.com

In an SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The substitution is completed by the departure of a leaving group. For this molecule, both the fluoro and chloro substituents can act as leaving groups.

The regioselectivity of the nucleophilic attack is determined by the positions of the activating groups relative to the halogens.

The fluoro group at C4 is positioned para to the strongly activating nitro group at C5.

The chloro group at C3 is positioned ortho to the nitro group at C5.

Both positions are activated towards nucleophilic attack. However, in SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com Consequently, the C-F bond is generally more labile than the C-Cl bond in SNAr reactions, especially when activated by an ortho or para nitro group. Therefore, nucleophilic attack is expected to preferentially occur at the C4 position, leading to the displacement of the fluoride ion.

| Nucleophile (Nu-) | Expected Major Product | Reaction Condition Examples |

|---|---|---|

| Ammonia (NH₃) or Amines (R-NH₂) | Ethyl 3-chloro-4-amino-5-nitrobenzoate | Solvent such as DMSO, DMF, or alcohol; often requires heat. |

| Alkoxides (RO⁻) | Ethyl 3-chloro-4-alkoxy-5-nitrobenzoate | Corresponding alcohol with a base (e.g., NaH, K₂CO₃). |

| Hydroxide (OH⁻) | Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate | Aqueous base (e.g., NaOH, KOH), may require heat. Note: Ester hydrolysis is a potential side reaction. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For substrates bearing multiple halogen substituents, the selectivity of the reaction depends on the relative reactivity of the carbon-halogen bonds towards the oxidative addition step with the Pd(0) catalyst.

The general reactivity trend for carbon-halogen bonds in oxidative addition is C-I > C-Br > C-OTf > C-Cl >> C-F. The carbon-fluorine bond is exceptionally strong and generally unreactive in standard palladium cross-coupling reactions. In contrast, the carbon-chlorine bond can be activated using specialized palladium catalysts, typically those employing electron-rich and bulky phosphine (B1218219) ligands. mit.eduresearchgate.net

Given this reactivity difference, any palladium-catalyzed cross-coupling reaction involving this compound would be expected to occur exclusively at the C-Cl bond, leaving the C-F bond intact.

| Reaction Name | Coupling Partner | Hypothetical Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Ethyl 3-aryl-4-fluoro-5-nitrobenzoate |

| Heck Coupling | Alkene (e.g., Styrene) | Ethyl 4-fluoro-5-nitro-3-styrylbenzoate |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | Ethyl 3-(alkynyl)-4-fluoro-5-nitrobenzoate |

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring (Consideration of Deactivating Groups)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. masterorganicchemistry.com However, the reactivity of the ring towards EAS is highly dependent on the nature of the substituents already present.

The aromatic ring of this compound is substituted with four electron-withdrawing groups:

Nitro group (-NO2): Strongly deactivating, meta-directing.

Ethyl carboxylate group (-COOEt): Strongly deactivating, meta-directing.

Chloro group (-Cl): Weakly deactivating, ortho, para-directing.

Fluoro group (-F): Weakly deactivating, ortho, para-directing.

The cumulative effect of these four deactivating groups makes the aromatic ring extremely electron-poor and therefore highly deactivated towards electrophilic attack. youtube.com The only available position for substitution is C6. Attempting typical EAS reactions, such as nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation/acylation, would likely require extremely harsh conditions. Under such conditions, the substrate is more likely to undergo decomposition than the desired substitution. Consequently, this compound is generally considered inert to further electrophilic aromatic substitution. youtube.com

Exploration of Other Derivatization Pathways and Chemical Transformations

Beyond reactions at the halogen sites, the nitro and ester groups offer significant opportunities for further chemical transformations.

One of the most common and useful derivatizations is the reduction of the nitro group to an amine (-NH₂). This transformation fundamentally alters the electronic nature of the molecule, converting a powerful electron-withdrawing group into a strong electron-donating group. This change activates the ring towards subsequent reactions, such as electrophilic substitution or diazotization. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with metals in acidic media (e.g., SnCl₂, Fe/HCl). semanticscholar.org

Another key transformation is the hydrolysis of the ethyl ester to a carboxylic acid (-COOH). This can be accomplished under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH followed by acidic workup) conditions. The resulting carboxylic acid provides a handle for further modifications, such as conversion to an acid chloride, amide, or other ester.

| Reaction Type | Functional Group Targeted | Typical Reagents | Product |

|---|---|---|---|

| Nitro Group Reduction | -NO₂ | H₂, Pd/C; or Fe, HCl; or SnCl₂, HCl | Ethyl 3-amino-5-chloro-4-fluorobenzoate |

| Ester Hydrolysis (Basic) | -COOEt | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-Chloro-4-fluoro-5-nitrobenzoic acid |

| Ester Hydrolysis (Acidic) | -COOEt | H₂SO₄ (aq), Heat | 3-Chloro-4-fluoro-5-nitrobenzoic acid |

Applications in Advanced Organic Synthesis As a Building Block

Role in the Synthesis of Complex Organic Molecules

The structural framework of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate makes it an important starting material for constructing complex organic molecules, particularly in the pharmaceutical field. A notable example is its use in the synthesis of key intermediates for antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.org In these synthetic routes, the nitro group of a similar compound, ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, is reduced to an amino group. researchgate.net This transformation is a critical step that allows for the subsequent formation of the quinoline (B57606) ring system, which is central to the biological activity of these antibiotics. semanticscholar.org The ester group facilitates purification and handling during the intermediate stages before being hydrolyzed in later steps. researchgate.net This demonstrates the compound's role as a scaffold upon which further chemical complexity can be built.

Intermediate in the Preparation of Specialized Chemicals and Materials

As a multifunctional aromatic compound, this compound is classified as a key organic and fluorinated building block. bldpharm.com This classification highlights its role as a precursor in the production of specialized chemicals. Its utility is demonstrated in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a crucial intermediate for certain pharmaceuticals. semanticscholar.org The synthesis involves a sequence of reactions including nitration, esterification to form the ethyl ester, reduction of the nitro group, diazotization, and finally hydrolysis. semanticscholar.orgresearchgate.net The presence of halogen atoms (chlorine and fluorine) also makes it a precursor for creating materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, often sought after in materials science.

Contribution to the Synthesis of Agrochemical Intermediates (e.g., Saflufenacil precursors)

One of the most significant applications of this compound is in the agrochemical industry, specifically as an intermediate in the synthesis of the herbicide Saflufenacil. google.com Saflufenacil is a pyrimidinedione-class herbicide used to control broadleaf weeds in various crops. wikipedia.org The synthesis of Saflufenacil often starts with the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. google.comwipo.int This acid is then frequently converted to its ethyl ester, this compound, to facilitate subsequent reactions. google.com This ester is a direct precursor that undergoes further transformations to construct the complex structure of the final herbicidally active compound. google.com The multi-step synthesis highlights the importance of this intermediate in efficiently producing commercial agrochemicals. google.com

Utility in the Development of Other Functionalized Aromatic Systems

The reactivity of the functional groups on this compound allows for its conversion into a wide array of other functionalized aromatic systems. The nitro group, for instance, is a versatile functional group that can be reduced to an amine, which can then undergo a vast number of subsequent reactions such as diazotization or amidation. researchgate.net Furthermore, patents have described how related intermediates can be used to prepare compounds like 2-chloro-4-fluoro-5-nitro-trifluoromethyl toluene (B28343) through halogen exchange reactions. google.com This illustrates the potential to use the core structure as a platform to introduce new functional groups, thereby creating a diverse library of substituted aromatic compounds for various research and industrial applications. google.com

Application in Multi-Step Synthetic Sequences and Cascades

This compound is frequently employed in multi-step synthetic sequences where each functional group is addressed in a specific order to achieve the desired final product. The synthesis of Saflufenacil precursors and pharmaceutical intermediates are prime examples of such sequences. semanticscholar.orggoogle.com A typical sequence involves the initial nitration of a simpler benzoic acid, followed by esterification to yield the ethyl ester. researchgate.netgoogle.com This is often followed by the chemical reduction of the nitro group to an amine, which then serves as a handle for further elaboration, such as the construction of a new ring system. researchgate.net The use of the ethyl ester in these sequences is advantageous as it protects the carboxylic acid functionality while allowing for transformations elsewhere on the molecule and often simplifies the purification of intermediates. semanticscholar.orgresearchgate.net

Computational and Theoretical Investigations of Ethyl 3 Chloro 4 Fluoro 5 Nitrobenzoate

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of molecules. For aromatic compounds with multiple functional groups like Ethyl 3-chloro-4-fluoro-5-nitrobenzoate, methods such as DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been shown to provide results that correlate well with experimental data for similar molecules. prensipjournals.com

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles.

Studies on related molecules, such as various chloro- and fluoro-substituted benzoic acids, reveal that the planarity of the benzene (B151609) ring is a key feature, though slight distortions can be induced by bulky substituents. bldpharm.com For Ethyl 4-chloro-3-nitrobenzoate, a nearly coplanar arrangement is observed between the benzene ring and the ester group, stabilized by intramolecular hydrogen bonds. nih.gov It is likely that the ethyl ester group in this compound can exist in different conformations due to rotation around the C-O single bond. Computational analysis of similar compounds has identified cis and trans conformers with small energy differences between them. nih.gov

Table 1: Predicted Geometric Parameters for a Representative Substituted Benzoate (B1203000) (Based on Analogy)

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-F bond length | ~1.35 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| O-C (ethyl) bond length | ~1.45 Å |

| C-C-C (aromatic) bond angles | ~120° |

| O-C=O bond angle | ~125° |

Note: These values are illustrative and based on typical bond lengths and angles found in computationally studied substituted nitrobenzoates.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For related nitroaromatic compounds, the HOMO is typically localized over the benzene ring, while the LUMO is often distributed over the nitro group, which is a strong electron-withdrawing group. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bldpharm.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In a typical MEP map for a compound like this compound, negative potential (red and yellow regions) would be expected around the oxygen atoms of the nitro and ester groups, indicating susceptibility to electrophilic attack. Positive potential (blue regions) would be anticipated around the hydrogen atoms of the benzene ring and the ethyl group, suggesting sites for nucleophilic attack. prensipjournals.comresearchgate.net

Table 2: Calculated Electronic Properties for a Related Compound (3-Chloro-4-fluoronitrobenzene) prensipjournals.com

| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (HOMO-LUMO) | - |

| Dipole Moment | - |

| Chemical Hardness | - |

| Electronegativity | - |

| Electrophilicity Index | - |

Note: Specific values for this compound are not available. The table highlights the types of parameters obtained from such calculations.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations can aid in the assignment of experimentally observed vibrational bands to specific molecular motions. For complex molecules, DFT calculations have proven to be a reliable method for predicting vibrational spectra. nih.gov

For a molecule with the structure of this compound, the vibrational spectrum would be characterized by several key features:

C-H stretching vibrations of the aromatic ring and the ethyl group.

C=C stretching vibrations within the aromatic ring.

Asymmetric and symmetric stretching vibrations of the NO₂ group , which typically appear as strong bands in the IR spectrum.

C=O stretching vibration of the ester group, also a strong IR band.

C-Cl and C-F stretching vibrations , which are expected in the lower frequency region of the spectrum. researchgate.net

Computational studies on 3-chloro-4-fluoronitrobenzene (B104753) have shown good agreement between calculated and experimental vibrational frequencies. prensipjournals.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Based on Analogy)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1530 - 1560 |

| NO₂ | Symmetric Stretch | ~1345 - 1365 |

| C=O (Ester) | Stretch | ~1720 - 1740 |

| C-F | Stretch | ~1100 - 1250 |

| C-Cl | Stretch | ~600 - 800 |

Note: These are approximate ranges based on computational data for similar compounds.

Theoretical Studies on Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of a molecule and to explore the mechanisms of its reactions.

The electronic structure calculations and MEP maps provide a basis for predicting the most likely sites for chemical reactions. The presence of electron-withdrawing groups (nitro, chloro, fluoro) deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups make the ring susceptible to nucleophilic aromatic substitution.

For this compound, the carbon atoms attached to the chlorine and fluorine atoms are expected to be the most likely sites for nucleophilic attack, as these halogens can act as leaving groups. The strong electron-withdrawing effect of the nitro group, particularly from the ortho and para positions, further activates these sites. Computational analysis of 3-chloro-4-fluoronitrobenzene has identified reactive electrophilic and nucleophilic aromatic sites. prensipjournals.comresearchgate.net

Theoretical calculations can be employed to map out the potential energy surface for a chemical reaction, allowing for the determination of energy barriers (activation energies) and the structures of transition states. This information is crucial for understanding reaction kinetics and mechanisms.

While specific transition state analyses for reactions involving this compound are not readily found, studies on related compounds often focus on reactions such as nucleophilic substitution or the reduction of the nitro group. semanticscholar.org For instance, calculating the energy barriers for the displacement of the chloro versus the fluoro substituent by a nucleophile could predict the selectivity of such a reaction. Generally, fluorine is a poorer leaving group than chlorine in nucleophilic aromatic substitution, but this can be influenced by the specific reaction conditions and the nature of the nucleophile.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational flexibility and dynamic behavior of molecules. For this compound, MD simulations can elucidate the accessible rotational states (rotamers) of the ethyl ester and nitro functional groups relative to the substituted benzene ring. Such studies are critical for understanding how the molecule's shape influences its interactions in various chemical environments.

In a typical MD simulation of this molecule, it would be solvated in a box of explicit solvent molecules, and the system's evolution would be tracked over time by solving Newton's equations of motion. The force field, a set of parameters describing the potential energy of the system, would be crucial for accurately modeling the intramolecular and intermolecular interactions.

The primary focus of these simulations would be the dihedral angles that define the orientation of the substituents. Specifically, the C-C-O-C dihedral of the ethyl ester group and the C-C-N-O dihedral of the nitro group are of significant interest. The simulations would reveal the potential energy surface associated with the rotation around these bonds, identifying low-energy, stable conformations and the energy barriers between them.

Due to the electronic repulsion and steric hindrance from the adjacent chloro and fluoro substituents, the nitro group is expected to have a relatively high rotational barrier, likely favoring a conformation where it is nearly coplanar with the benzene ring to maximize π-conjugation. The ethyl ester group, being bulkier, would likely adopt a staggered conformation to minimize steric clashes with the adjacent substituents and the aromatic ring.

A hypothetical energy landscape derived from such simulations could be summarized in the following table, illustrating the most stable dihedral angles for the key functional groups.

| Dihedral Angle | Atoms Involved | Predicted Stable Angle (degrees) | Relative Energy (kcal/mol) |

| τ1 (Ester) | C(ar)-C(ar)-C(O)-O | ± 150 | 0 (Global Minimum) |

| τ2 (Ester) | C(ar)-C(O)-O-CH2 | 180 (anti-periplanar) | 0 (Global Minimum) |

| τ3 (Nitro) | C(ar)-C(ar)-N-O | 0 / 180 (coplanar) | 0.5 (Local Minimum) |

Note: This data is hypothetical and representative of what might be expected from a detailed molecular dynamics study.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for this compound would typically involve quantum chemical calculations to understand how its electronic structure governs its chemical behavior. Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties that correlate with reactivity.

The presence of three electron-withdrawing groups—a nitro (-NO2), a chloro (-Cl), and a fluoro (-F) group—on the benzene ring significantly influences its electronic properties. These groups deactivate the ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. The combined electron-withdrawing effect makes the aromatic ring electron-deficient.

To quantify this, calculations of the electrostatic potential surface and atomic charges (e.g., Mulliken charges) would be performed. These calculations would likely show a significant polarization of the C-F, C-Cl, and C-N bonds, leading to partial positive charges on the carbon atoms of the aromatic ring, particularly those bearing the substituents.

Furthermore, Frontier Molecular Orbital (FMO) theory is a key component of these studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. For a molecule like this compound, the LUMO is expected to be of low energy, indicating its susceptibility to attack by nucleophiles. The HOMO-LUMO energy gap is also an important descriptor of chemical reactivity and stability.

A hypothetical table of calculated electronic properties is presented below.

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Low reactivity towards electrophiles |

| LUMO Energy | -3.2 eV | High reactivity towards nucleophiles |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Dipole Moment | ~3.5 D | Significant molecular polarity |

Note: This data is hypothetical and based on general principles of quantum chemistry for similarly substituted aromatic compounds.

The distribution of the LUMO would likely be concentrated on the aromatic ring, particularly on the carbon atoms bearing the nitro and halogen substituents. This indicates that these positions are the most probable sites for nucleophilic attack. The calculated atomic charges would further refine this prediction, with the most positive carbon atoms being the most electrophilic centers.

These computational insights are invaluable for predicting the regioselectivity of reactions involving this compound and for designing synthetic pathways that utilize this compound as an intermediate.

Future Research Trajectories and Methodological Innovations

Development of Greener Synthetic Routes and Sustainable Methodologies

Traditional synthesis routes for nitroaromatic compounds often rely on harsh reagents and produce significant waste, prompting a shift towards more environmentally benign alternatives. rsc.org Future research in this area will likely focus on several key aspects to improve the sustainability of Ethyl 3-chloro-4-fluoro-5-nitrobenzoate synthesis.

One promising avenue is the exploration of solid acid catalysts or alternative nitrating agents to replace the conventional mixed-acid (sulfuric and nitric acid) process. These alternatives can reduce corrosive waste streams and may offer improved regioselectivity. Methodologies that allow for the recycling of reagents, such as the reuse of sulfuric acid, are also being investigated to minimize environmental impact. benthamdirect.com The use of dinitrogen pentoxide in greener solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) presents another eco-friendly option that operates under mild conditions and reduces acidic waste. nih.gov

Table 1: Comparison of Traditional vs. Greener Synthesis Metrics

| Metric | Traditional Nitration/Esterification | Potential Greener Route |

|---|---|---|

| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Solid Acid Catalyst / Dinitrogen Pentoxide |

| Solvent | Often excess acid or organic solvents | Greener solvents (e.g., ionic liquids, scCO₂) or solvent-free conditions |

| Byproducts | Significant acidic waste, NOx gases | Recyclable catalysts, benign byproducts (e.g., water) |

| Energy Consumption | High temperatures often required | Milder reaction conditions, potential for microwave or ultrasonic assistance |

| Atom Economy | Moderate | High |

Exploration of Novel Catalytic Systems for Specific Transformations

The functional groups present in this compound—the nitro group, halogens, and the ester—offer multiple sites for further chemical modification. Future research will heavily invest in the development of novel catalytic systems that can achieve high selectivity for transformations at these specific sites.

For instance, the selective reduction of the nitro group to an amine is a critical step in the synthesis of many pharmaceutical ingredients. While traditional methods often use stoichiometric metal reductants, future work will focus on catalytic hydrogenation using heterogeneous catalysts. Nanocarbon-based catalysts and single-atom catalysts are emerging as highly efficient and selective options for nitroaromatic hydrogenation, offering excellent activity and the ability to be recycled. rsc.org The challenge lies in designing catalysts that can selectively reduce the nitro group without affecting the chlorine and fluorine substituents or the ester functionality. Researchers are exploring ways to transform non-chemoselective metal catalysts into highly chemoselective ones by controlling the coordination of metal surface atoms. acs.org

Beyond reduction, novel catalytic systems could enable selective C-H activation or cross-coupling reactions at the aromatic ring, allowing for the introduction of new functional groups and the creation of a diverse library of derivatives from a single starting material. sci-hub.se

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Target Functional Group | Potential Catalyst Type | Desired Outcome |

|---|---|---|---|

| Selective Hydrogenation | Nitro Group (-NO₂) | Heterogeneous (e.g., Pt/TiO₂, Fe(OH)x/Pt) | Formation of Ethyl 3-amino-5-chloro-4-fluorobenzoate |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine or Chlorine | Phase Transfer Catalysts, Organocatalysts | Introduction of amines, alkoxides, or other nucleophiles |

| Cross-Coupling Reactions | Chlorine | Palladium, Copper, or Nickel-based catalysts | Formation of C-C or C-N bonds |

| C-H Functionalization | Aromatic C-H bond | Transition metal catalysts (e.g., Ru, Pd) | Direct introduction of new substituents |

Advanced Mechanistic Studies Using In-situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and minimizing byproduct formation. The application of advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy, will be instrumental in studying the synthesis and subsequent transformations of this compound in real-time.

These techniques allow researchers to monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data provides invaluable insights into reaction kinetics, the role of catalysts, and the formation of transient species. nih.gov For complex reactions like electrophilic aromatic substitution, in-situ spectroscopy can help elucidate the mechanistic landscape and identify rate-determining steps. masterorganicchemistry.comnih.gov This knowledge can then be used to rationally design more efficient and selective processes.

Application in Flow Chemistry and Microreactor Synthesis

The transition from traditional batch manufacturing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for energetic reactions like nitration. europa.euewadirect.com The small reaction volumes in microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of thermal runaways. pharmtech.comirost.ir

Future research will focus on developing robust and scalable continuous flow processes for the synthesis of this compound. amt.ukscispace.com This involves optimizing parameters such as residence time, temperature, and reagent stoichiometry in a microreactor setup. krishisanskriti.org Flow chemistry also facilitates multi-step syntheses by allowing for the direct coupling of reaction steps without the need for intermediate isolation and purification, which can significantly shorten production times and reduce waste. acs.org The application of flow chemistry is not limited to nitration; it can also be applied to subsequent transformations, such as hydrogenation or amination, creating a fully continuous manufacturing process for derivatives. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Nitration Reactions

| Parameter | Batch Reactor | Microreactor (Flow) |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Dependent on stirring efficiency | Enhanced due to short diffusion distances |

| Safety | Higher risk of thermal runaway | Inherently safer due to small hold-up volume |

| Scalability | Requires process re-optimization | "Numbering-up" or longer run times |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time |

| Reaction Time | Often hours | Seconds to minutes |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. scirp.org In the context of this compound, these methods can be used to predict the reactivity of the molecule and to design novel derivatives with specific, tailored properties. ajpchem.org

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. acs.orgnih.gov This information can guide the development of synthetic strategies for creating new derivatives. For example, by modeling the effect of different substituents on the aromatic ring, researchers can computationally screen for derivatives with enhanced biological activity or improved material properties before committing to laboratory synthesis. ajpchem.org

Furthermore, computational models can be developed to predict the outcome of reactions, helping to optimize reaction conditions and select the most promising catalysts. nih.gov In silico screening of potential functional monomers can aid in the design of molecularly imprinted polymers for selective sensing applications. acs.org This predictive power accelerates the research and development process, reduces experimental costs, and facilitates the discovery of new molecules with desired functionalities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.